molecular formula C22H18N2O3 B3845459 (E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine

(E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine

Cat. No.: B3845459
M. Wt: 358.4 g/mol
InChI Key: BQYFYJZZEUOTDJ-UHFFFAOYSA-N
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Description

(E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

  • Starting Materials

    • 4-Ethoxybenzaldehyde
    • 7-Nitro-9H-fluoren-2-amine
  • Reaction Conditions

    • Solvent: Common solvents include ethanol or methanol.
    • Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid can be used.
    • Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the imine bond to an amine.

    Substitution: Replacement of the ethoxy group with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and fluorenyl group could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-1-(4-Ethoxyphenyl)-N-(9H-fluoren-2-YL)methanimine: Lacks the nitro group, which may affect its reactivity and applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-27-20-7-3-15(4-8-20)14-23-18-5-9-21-16(12-18)11-17-13-19(24(25)26)6-10-22(17)21/h3-10,12-14H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYFYJZZEUOTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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